molecular formula C13H19NO3 B13552627 tert-butyl N-[(4-hydroxy-3-methylphenyl)methyl]carbamate

tert-butyl N-[(4-hydroxy-3-methylphenyl)methyl]carbamate

Cat. No.: B13552627
M. Wt: 237.29 g/mol
InChI Key: CACJDEJTZZDIAA-UHFFFAOYSA-N
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Description

tert-butyl N-[(4-hydroxy-3-methylphenyl)methyl]carbamate: is an organic compound with the molecular formula C12H17NO3. It is also known by its other names such as tert-butyl 4-hydroxy-3-methylphenylcarbamate and (4-hydroxy-3-methylphenyl)carbamic acid tert-butyl ester . This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-hydroxy-3-methylphenyl)methyl]carbamate typically involves the reaction of 4-hydroxy-3-methylbenzylamine with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like ethyl acetate (EtOAc) at room temperature . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[(4-hydroxy-3-methylphenyl)methyl]carbamate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry: tert-butyl N-[(4-hydroxy-3-methylphenyl)methyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new chemical reactions and methodologies.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It can serve as a probe to investigate the activity of specific enzymes.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It can be used as a building block for the synthesis of pharmacologically active molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can also be utilized in the formulation of coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-hydroxy-3-methylphenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its action depend on the specific biological context and the target molecules[3][3].

Comparison with Similar Compounds

  • tert-butyl 4-hydroxy-3-methylphenylcarbamate
  • tert-butyl (3-formyl-4-hydroxyphenyl)carbamate
  • tert-butyl (3-hydroxypropyl)carbamate

Uniqueness: tert-butyl N-[(4-hydroxy-3-methylphenyl)methyl]carbamate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in both research and industrial applications .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

tert-butyl N-[(4-hydroxy-3-methylphenyl)methyl]carbamate

InChI

InChI=1S/C13H19NO3/c1-9-7-10(5-6-11(9)15)8-14-12(16)17-13(2,3)4/h5-7,15H,8H2,1-4H3,(H,14,16)

InChI Key

CACJDEJTZZDIAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNC(=O)OC(C)(C)C)O

Origin of Product

United States

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